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Compound of Interest

Compound Name: Quinolin-8-ylmethanamine

Cat. No.: B184975

An In-depth Technical Guide to the Physicochemical Properties of Quinolin-8-ylmethanamine

Abstract

Quinolin-8-ylmethanamine, a key heterocyclic amine, is a molecule of significant interest in
medicinal chemistry and materials science. Its structural framework, featuring a quinoline
nucleus, imparts a unique set of physicochemical and biological properties, most notably its
capacity for metal ion chelation. An understanding of its fundamental properties—such as
ionization constant (pKa), lipophilicity (logP), and solubility—is paramount for its effective
application in drug design, chemical synthesis, and functional materials development. This
guide provides a comprehensive analysis of these core physicochemical characteristics,
outlines validated experimental protocols for their determination, and discusses the implications
of these properties for scientific research and development.

Molecular and Structural Overview

Quinolin-8-ylmethanamine belongs to the quinoline family, a class of nitrogen-containing
heterocyclic aromatic compounds. The defining feature of this molecule is the aminomethyl
group (-CH2NH3z) at the 8-position of the quinoline ring system. This specific substitution pattern
is critical to its chemical behavior, particularly its function as a bidentate chelating agent.
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Property Value Source
Chemical Formula C1oH10N:2 [1]
Molecular Weight 158.20 g/mol [1]
CAS Number 15402-71-8 [21[3]

_ C1=CC2=C(C(=C1)CN)C=CN
Canonical SMILES N/A

=C2

Physical Form Liquid [2]

Core Physicochemical Properties

The therapeutic efficacy and behavior of a drug candidate are intrinsically linked to its
physicochemical properties. These parameters govern its absorption, distribution, metabolism,
and excretion (ADME) profile.

lonization Constant (pKa)

The pKa value dictates the degree of ionization of a molecule at a given pH. For Quinolin-8-
ylmethanamine, two nitrogen atoms can be protonated: the primary amine of the
methanamine group and the quinoline ring nitrogen. Aromatic amines are known to be basic,
and their pKa values indicate they will exist at least partially in a protonated, cationic form in a
physiological environment.[4] The pKa of the parent quinoline molecule is approximately 4.90,
indicating that the ring nitrogen is a weak base.[4] The primary amine side chain is expected to
be more basic. This dual-basic nature means the molecule's charge state is highly pH-
dependent, which significantly influences its solubility, membrane permeability, and interaction
with biological targets.
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pH-Dependent Protonation States
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High pH (e.g., > 9)
Neutral Species (0)
Low Aqueous Solubility
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Caption: pH-dependent protonation states of Quinolin-8-ylmethanamine.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its
ability to cross biological membranes. It is commonly expressed as the logarithm of the partition
coefficient (logP) between n-octanol and water. While specific experimental logP data for
Quinolin-8-ylmethanamine is not readily available in the provided search results, its structure,
containing both a hydrophobic quinoline core and a polar aminomethyl group, suggests a
balanced lipophilicity. This balance is often a desirable trait in drug candidates, allowing for
sufficient agueous solubility for formulation while retaining the ability to permeate cell
membranes. For ionizable molecules, the distribution coefficient (logD) at a specific pH (e.qg.,
physiological pH 7.4) is a more relevant measure.[5]
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Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent. It is
a crucial factor for drug delivery and bioavailability.[6] Low aqueous solubility can impede
absorption and lead to unreliable results in in-vitro assays.[7][8]

e Aqueous Solubility: The solubility of quinoline derivatives is heavily influenced by pH.[9] Due
to the basic nature of the amine groups, Quinolin-8-yImethanamine is expected to have
higher solubility in acidic conditions where it exists as a protonated, more polar salt.[9]

e Organic Solubility: Compounds like 8-aminoquinoline are generally soluble in polar organic
solvents such as ethanol and dimethyl sulfoxide (DMSO).[9]

In drug discovery, two types of solubility are often measured:

 Kinetic Solubility: Measured after adding a compound from a DMSO stock solution to an
aqueous buffer, with a short incubation time. It is a high-throughput method used in early
discovery to flag potential issues.[6][7][10]

o Thermodynamic Solubility: Represents the true equilibrium solubility, measured by incubating
an excess of the solid compound with the solvent for an extended period (e.g., >24 hours).[7]
[10]

Property Predicted/Observed Value Relevance
K Basic (multiple pKa values Governs ionization state,
a
P expected) solubility, and receptor binding.

. . Influences membrane
Moderately Lipophilic N
logP ) permeability and ADME
(Predicted) )
properties.

- pH-dependent; higher in acidic  Critical for bioavailability and
Aqueous Solubility ) )
media formulation.[8]

Key Chemical Attribute: Metal Chelation
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A defining characteristic of the 8-substituted quinoline scaffold is its ability to chelate metal ions.
[11][12][13] 8-Hydroxyquinoline (8HQ), a close structural analog, is a classic bidentate
chelating agent that coordinates with metal ions through its phenolic oxygen and quinoline
nitrogen.[14] This property is the source of its diverse biological activities, including
antineurodegenerative and anticancer effects, which are often linked to the modulation of metal
homeostasis.[12][14]

Quinolin-8-ylmethanamine can similarly act as a bidentate ligand, coordinating with metal
ions like copper (Cu?*) and zinc (Zn2*) through the quinoline nitrogen and the primary amine
nitrogen. An imbalance of these metal ions is implicated in the pathology of many diseases,
and chelating agents can restore this balance.[14]

Chelation Mechanism

Quinoline Aminomethyl
Scaffold Side Chain

Coordination via /Coordination via
Quinoline N Amine N

Metal lon
(e.q., Cu?t, Zn2+)

Click to download full resolution via product page

Caption: Chelation of a metal ion by Quinolin-8-ylmethanamine.

Experimental Methodologies

Accurate and reproducible determination of physicochemical properties is essential. The
following sections detail standard, validated protocols for key parameters.

Protocol: pKa Determination by Potentiometric Titration
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Potentiometric titration is a high-precision technique for determining pKa values by monitoring
pH changes during the gradual addition of a titrant.[15][16][17][18]

Methodology

e Preparation:

[¢]

Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[15][17]

[e]

Prepare a 1 mM solution of Quinolin-8-ylmethanamine.[15][17]

[e]

Prepare standardized 0.1 M HCl and 0.1 M NaOH titrating solutions.[15][17]

(¢]

Prepare a 0.15 M KCI solution to maintain constant ionic strength.[15][17]

o Titration:

[¢]

Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.[17]
o Add KCI solution to maintain ionic strength.[15]
o Purge the solution with nitrogen to remove dissolved CO2.[15]
o Immerse the calibrated pH electrode into the solution.
o Make the solution acidic (pH 1.8-2.0) with 0.1 M HCI.[15][17]
o Titrate the solution by adding small, precise increments of 0.1 M NaOH.
o Record the pH value after each addition, allowing the reading to stabilize.
o Data Analysis:
o Plot the pH values against the volume of NaOH added to generate a titration curve.

o The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the
buffer region on the curve.[15]
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Caption: Workflow for pKa determination via potentiometric titration.

Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the gold standard for directly measuring the partition coefficient of a
compound between n-octanol and water.[19][20][21]
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Methodology
e Preparation:

o Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by shaking them
together for 24 hours and allowing the phases to separate.[5][20]

o Prepare a stock solution of Quinolin-8-ylmethanamine (e.g., 10 mM in DMSO).[5]
 Partitioning:

o Add a small volume of the stock solution to a vial containing a known volume of pre-
saturated n-octanol and pre-saturated buffer (e.g., 500 pL of each).[20]

o Shake or sonicate the mixture vigorously to facilitate partitioning until equilibrium is
reached (can take several hours).[19][20]

o Allow the mixture to stand undisturbed until the two phases have completely separated.
Centrifugation can be used to accelerate this process.[20]

¢ Quantification:
o Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.[19]

o Determine the concentration of the compound in each phase using a suitable analytical
method, such as HPLC-UV or LC-MS.[21]

e Calculation:
o Calculate the partition coefficient P: P = [Concentration]octanol / [Concentration]aqueous.

o The logP is the base-10 logarithm of P.
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Caption: Workflow for logP determination via the shake-flask method.

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are used in early drug discovery for rapid assessment.[6][22] This
protocol describes a common method using filtration and UV-Vis spectrophotometry.[7]
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Methodology
e Preparation:

o Prepare a high-concentration stock solution of Quinolin-8-ylmethanamine in 100%
DMSO (e.g., 10 mM).[22]

o Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[8][22]
e Assay:

o Dispense a small volume of the DMSO stock solution (e.g., 2-5 pL) into the wells of a 96-
well microtiter plate.[22]

o Add the aqueous buffer to each well to achieve the desired final compound concentration
(the final DMSO concentration should be low, e.g., <2%).[8]

o Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set incubation
period (e.g., 1-2 hours).[7][22]

e Separation and Detection:

o Filter the solutions through a 96-well solubility filter plate to separate any precipitated
compound from the dissolved compound.[6][7]

o Transfer the filtrate to a UV-transparent 96-well plate.

o Measure the UV absorbance of the filtrate using a plate reader at the compound’'s Amax.
[22]

o Data Analysis:
o Construct a calibration curve using standards of known concentrations.

o Calculate the concentration of the dissolved compound in the filtrate, which represents its
kinetic solubility under the assay conditions.
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Caption: Workflow for a high-throughput kinetic solubility assay.
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Conclusion

Quinolin-8-ylmethanamine is a versatile chemical scaffold with significant potential in drug
discovery and other scientific fields. Its physicochemical properties—governed by the quinoline
core and the basic aminomethyl side chain—define its behavior in biological and chemical
systems. The molecule's pH-dependent solubility, balanced lipophilicity, and potent metal-
chelating ability are its most critical attributes. A thorough characterization of these properties
using standardized experimental protocols is an indispensable step in harnessing its full
potential for the development of novel therapeutics and functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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